Home > Products > Screening Compounds P28670 > 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine
6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine - 97482-19-4

6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine

Catalog Number: EVT-3469962
CAS Number: 97482-19-4
Molecular Formula: C6H8N4
Molecular Weight: 136.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine is a fused heterocyclic compound that has garnered attention due to its diverse biological activities. This compound is classified as a pyrrolo-pyrimidine derivative, which is significant in medicinal chemistry for its potential therapeutic applications. The compound's structure features a pyrrolo ring fused to a pyrimidine ring, contributing to its unique chemical properties and reactivity.

Source and Classification

The compound can be sourced from various synthetic methods that utilize readily available starting materials. It falls under the classification of heterocycles, specifically as a pyrrolo[2,3-d]pyrimidine derivative. These compounds are known for their roles in various biological processes and are often explored for their pharmacological properties, including anti-cancer and anti-inflammatory activities.

Synthesis Analysis

Methods

Several synthetic approaches have been reported for the preparation of 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine:

  1. Two-Step Synthesis:
    • The first step involves the lithiation of 4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine using lithium diisopropylamide (LDA). This lithium species then reacts with α-keto esters to yield 2-hydroxy-2-(pyrimidin-5-yl)carboxylic acid ester derivatives.
    • In the second step, these derivatives are treated with primary aliphatic amines in the presence of triethylamine to produce the desired pyrrolo-pyrimidine derivatives .
  2. One-Pot Three-Component Reaction:
    • A more efficient method involves a one-pot three-component reaction using arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in the presence of a catalytic amount of tetrabutylammonium bromide (TBAB) at mild temperatures . This method simplifies the synthesis process and improves yields.

Technical Details

The synthesis often employs standard laboratory techniques such as thin-layer chromatography (TLC) for monitoring reactions and recrystallization for product purification. The choice of solvents and reaction conditions can significantly influence yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine consists of a pyrrolo ring fused to a pyrimidine ring. The specific arrangement of nitrogen atoms within these rings contributes to its chemical reactivity and biological activity.

Data

Key structural data include:

  • Molecular formula: C₈H₈N₄
  • Molecular weight: 164.18 g/mol
  • The compound typically exhibits a melting point above 300 °C .
Chemical Reactions Analysis

The compound participates in various chemical reactions due to its functional groups. Key reactions include:

  1. Substitution Reactions: The amine group can undergo nucleophilic substitution reactions with electrophiles.
  2. Condensation Reactions: It can participate in condensation reactions to form more complex heterocycles or linked structures.

These reactions are valuable in synthesizing derivatives that may enhance biological activity or improve pharmacokinetic properties.

Mechanism of Action

The mechanism of action for 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine is primarily linked to its ability to inhibit specific kinases such as Focal Adhesion Kinases (FAK) and Pyk2. These kinases play critical roles in cell signaling pathways related to cell growth and proliferation. By inhibiting these pathways, the compound shows potential in treating proliferative disorders like cancer .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents like dimethyl sulfoxide (DMSO) and ethanol.

Chemical Properties

The chemical properties include:

  • Reactivity with electrophiles due to the presence of amino groups.
  • Stability under standard laboratory conditions but may require protection from moisture or extreme temperatures during storage.

Relevant analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to characterize the compound and confirm its structure.

Applications

6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine has several scientific applications:

  1. Medicinal Chemistry: Used as a lead compound in drug development targeting FAK/Pyk2 pathways.
  2. Biological Research: Investigated for its potential role in inhibiting tumor growth and metastasis.
  3. Pharmaceutical Development: Explored for formulations aimed at treating various cancers due to its inhibitory activity against key signaling pathways involved in cell proliferation .
Molecular Design Strategies for 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine-Based Kinase Inhibitors

Bioisosteric Replacement Approaches Using the 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine Scaffold

Bioisosteric replacement represents a cornerstone strategy for optimizing kinase inhibitor profiles. The 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine core serves as a purine isostere, where the scaffold’s nitrogen atoms (N1 and N3) replicate critical hydrogen-bonding interactions with kinase hinge regions, akin to adenine’s N1 and N6 in ATP. This mimicry enables direct displacement of ATP while circumventing metabolic liabilities associated with purine-based drugs. Notably, in RET kinase inhibitor development, this scaffold replaced thieno[2,3-d]pyrimidine, enhancing hinge-binding efficiency. Compounds featuring 5-tert-butylisoxazole extensions achieved IC₅₀ values of 76 nM against wild-type RET, surpassing thienopyrimidine analogs by 12-fold [6]. Similarly, in cyclin-dependent kinase 4/6 (CDK4/6) inhibitors, researchers substituted traditional aminopyrimidine cores with this dihydropyrrolopyrimidine variant, achieving dual CDK4/6 inhibition (IC₅₀ = 7.4/0.9 nM) with >8-fold selectivity over CDK1 [3].

Table 1: Bioisosteric Optimization of RET Inhibitors

Core StructureR GroupRET IC₅₀ (μM)Activity Change vs. Reference
Thieno[2,3-d]pyrimidine5-tert-butylisoxazole0.96 ± 0.04Reference (1x)
Pyrrolo[2,3-d]pyrimidine5-tert-butylisoxazole0.076 ± 0.00612.6-fold improvement
Pyrrolo[2,3-d]pyrimidine3-tert-butyl-N-methylpyrazole0.127 ± 0.0017.6-fold improvement

The scaffold’s reduced planarity compared to purines also modulates lipophilicity and solubility. Computational analyses reveal that saturation of the pyrrole ring decreases π-π stacking intensity but enhances water solubility by disrupting crystal packing, a critical factor for oral bioavailability. Strategic N-substitution (e.g., benzyl groups at N5) further fine-tunes electron distribution, improving hydrophobic pocket occupancy in kinases like CSF1R [8].

Scaffold-Hopping Methodologies from Purine and Deazapurine Analogues

Scaffold hopping leverages structural topology rather than direct bioisosterism to discover novel chemotypes. The 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine scaffold has been successfully deployed in hops from 7H-pyrrolo[2,3-b]pyridine (7-azaindole) inhibitors, particularly against LATS kinases in the Hippo pathway. Docking studies using ROCK1-7-azaindole complexes (PDB: 4L6Q) revealed that repositioning the hinge-binding nitrogen from the 7-azaindole’s position 3 to the pyrrolopyrimidine’s position 1 conserved bidentate hydrogen bonds with Met156 and Glu154 [4]. This hop addressed metabolic instability in first-generation LATS inhibitors:

  • Metabolic Stability Enhancement: AI-predicted metabolic stability (PredMS) for 7-azaindole-based inhibitors averaged 0.457 (human liver microsomes), whereas optimized pyrrolo[2,3-d]pyrimidine analogs (e.g., compound 5l) achieved PredMS scores >0.85, indicating superior resistance to oxidative degradation [4].
  • Activity Retention: Despite scaffold alteration, inhibitor 5l maintained single-digit nanomolar potency (8% enzymatic activity at 1 μM against LATS1), demonstrating that critical hydrophobic interactions with Ile82 were preserved through strategic benzyl substitutions [4].

Table 2: Scaffold-Hopping Outcomes for LATS Inhibitors

Original ScaffoldNew ScaffoldPredMS Score% Enzymatic Activity (LATS1, 1 μM)
7H-Pyrrolo[2,3-b]pyridine1H-Pyrazolo[3,4-b]pyridine0.4573% (Reference)
Hop to7H-Pyrrolo[2,3-d]pyrimidine0.89221%
Hop to1H-Pyrazolo[3,4-b]pyridine0.8678%

Deazapurine hops similarly underpinned EGFR inhibitor designs. Avitinib’s 7-deazaguanine core was modified to dihydropyrrolopyrimidine, retaining the acrylamide warhead but improving blood-brain barrier penetration in NSCLC models with T790M mutations [9].

Conformational Restriction Tactics to Enhance Target Selectivity

Conformational restriction rigidifies flexible inhibitors to minimize entropy penalties upon binding, enhancing potency and selectivity. Incorporating the 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine scaffold into macrocycles or fused polycycles locks rotatable bonds, enforcing optimal geometry for kinase engagement. Key applications include:

  • Fused Benzoimidazole Rings: In CDK4/6 inhibitors, appending 2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole to the C4 position of pyrimidine constrained rotational freedom. This design yielded compound 10d (IC₅₀ = 7.4 nM CDK4), where the fused system positioned aromatic extensions into a hydrophobic cleft adjacent to the ATP-binding site, conferring 100-fold selectivity over CDK2 [3].
  • Spirocyclic and Bridged Systems: CSF1R inhibitors featuring spirocyclohexane-linked pyrrolopyrimidines demonstrated 5-fold selectivity over KIT by exploiting a unique subpocket in the CSF1R active site. Molecular dynamics simulations confirmed reduced side-chain flexibility in the DFG loop upon binding [8].

Selectivity arises from complementary steric occlusion: The scaffold’s saturated pyrrolidine ring projects substituents orthogonally to the hinge region, sterically blocking entry into off-target kinases with narrower front pockets (e.g., LCK vs. RET). This contrasts planar purines, which adopt multiple binding poses.

Electrophilic Warhead Design for Covalent Kinase Inhibition

Covalent kinase inhibitors leveraging 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine exploit non-catalytic cysteines for prolonged target suppression. Electrophilic warheads are typically appended at C5 or N7 positions, enabling reversible binding followed by irreversible modification:

  • Acrylamide Warheads: Analogous to osimertinib, acrylamide groups installed at C5 of the scaffold form covalent bonds with Cys797 in EGFR T790M/L858R mutants. Crucially, the scaffold’s electron-donating amine at C2 stabilizes the Michael acceptor, moderating reactivity to minimize off-target modification [9].
  • Chloroacetamide Derivatives: In BTK inhibitors, chloroacetamide at N7 exhibited 80% irreversible inactivation within 30 minutes, capitalizing on the scaffold’s N7 nucleophilicity for selective alkylation. Neighboring group assistance from the pyrimidine N1 enhanced warhead electrophilicity [6].

Table 3: Covalent Inhibitor Profiles Targeting Mutant EGFR

Warhead PositionKinase TargetCovalent ResidueCellular IC₅₀ (nM)
C5-AcrylamideEGFR L858R/T790MCys797<10
C5-AcrylamideEGFR Del19/T790MCys79712
N7-ChloroacetamideEGFR L858RCys79785

Strategic warhead placement balances reactivity and specificity: C5 extensions optimally orient acrylamides toward EGFR’s cysteine, while N7 modifications favor solvent exposure, reducing non-specific reactions.

Properties

CAS Number

97482-19-4

Product Name

6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine

IUPAC Name

6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine

Molecular Formula

C6H8N4

Molecular Weight

136.15 g/mol

InChI

InChI=1S/C6H8N4/c7-6-9-3-4-1-2-8-5(4)10-6/h3H,1-2H2,(H3,7,8,9,10)

InChI Key

OPCGRHFBWJJSEA-UHFFFAOYSA-N

SMILES

C1CNC2=NC(=NC=C21)N

Canonical SMILES

C1CNC2=NC(=NC=C21)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.